5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole
Overview
Description
5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with its unique substituents, offers potential for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole typically involves the reaction of hydrazines with β-ketonitriles, malononitrile, or alkylidenemalononitriles. These reactions are often carried out under reflux conditions in the presence of ethanol or other suitable solvents . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of automated flash chromatography and other purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the substituents on the pyrazole ring.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of diverse heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of dyes, polymers, and other functional materials
Mechanism of Action
The mechanism of action of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 5-amino-pyrazoles, such as:
- 5-Amino-1-tert-butylpyrazole-4-carboxamide
- 5-Amino-1-(4-methylphenyl)pyrazole
- 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole .
Uniqueness
5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tert-butyl, ethyl, and methyl groups provide steric hindrance and electronic effects that influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-tert-butyl-4-ethyl-5-methylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-6-8-7(2)12-13(9(8)11)10(3,4)5/h6,11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGAERTVCKVMAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196618 | |
Record name | 1-(1,1-Dimethylethyl)-4-ethyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947688-96-2 | |
Record name | 1-(1,1-Dimethylethyl)-4-ethyl-3-methyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947688-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl)-4-ethyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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